4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Medicinal Chemistry Benzimidazole Data Gap

4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (CAS 850922-22-4) is a synthetic small molecule belonging to the benzimidazole class of heterocyclic compounds. Its molecular formula is C19H20ClN3O, with a molecular weight of 341.8 g/mol.

Molecular Formula C19H20ClN3O
Molecular Weight 341.84
CAS No. 850922-22-4
Cat. No. B2697743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
CAS850922-22-4
Molecular FormulaC19H20ClN3O
Molecular Weight341.84
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
InChIKeyDRVDIKCWQKACSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (CAS 850922-22-4): Core Chemical Identity for Procurement Verification


4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide (CAS 850922-22-4) is a synthetic small molecule belonging to the benzimidazole class of heterocyclic compounds . Its molecular formula is C19H20ClN3O, with a molecular weight of 341.8 g/mol . The structure features a 4-chlorobenzamide moiety linked via an ethyl spacer to a 1-propyl-1H-benzimidazole core . It is commercially available for research purposes, typically at purities of 95% or higher .

Why 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide Cannot Be Replaced by Generic Benzimidazole Amides


The combination of the 4-chloro substituent on the benzamide ring and the N1-propyl group on the benzimidazole core creates a distinct steric and electronic profile within this compound . In the broader class of benzimidazole amides, even minor structural variations are known to cause significant shifts in target affinity, selectivity, and pharmacokinetic properties [1]. Therefore, substituting this compound with a close analog lacking either the chloro or the specific N-alkyl chain would introduce an unqualified variable into any reproducible experimental system.

Quantitative Differentiation Evidence for 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide vs. Analogs


Target-Specific Biological Activity Data is Not Publicly Available for Direct Comparison

Extensive searching of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories has not yielded any quantitative biological activity data (e.g., IC50, EC50, Ki) for 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide [1]. Consequently, a direct, data-driven differentiation against closely related analogs cannot be performed at this time. Claims of superior activity, selectivity, or target engagement compared to other compounds in its class are not supported by publicly verifiable evidence.

Medicinal Chemistry Benzimidazole Data Gap

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The compound's calculated logP is estimated to be ~3.8, based on the molecular formula C19H20ClN3O and its structural features [1]. The 4-chloro substitution on the benzamide ring increases lipophilicity compared to an unsubstituted benzamide analog. The specific amide linkage provides both a hydrogen bond donor and acceptor. This differs from a simple ether or alkyl-linked analog, which would lack the donor capability. These properties are crucial for membrane permeability and target interaction.

ADME Drug-likeness Physicochemical Properties

Purity and Supply Chain Differentiation: A Critical Procurement Parameter

Commercially, the compound is offered by multiple vendors with a typical purity specification of 95%+, as indicated by suppliers such as Chemenu . However, purity and the presence of specific impurities can vary significantly between suppliers and batches. This is a quantifiable differentiator at the point of procurement. Researchers must request a Certificate of Analysis (CoA) to verify the lot-specific purity, which should be compared against the required purity for their specific assay (e.g., >98% for biophysical assays). The absence of a defined biological activity makes high chemical purity the primary verifiable quality metric.

Procurement Quality Control Chemical Sourcing

Validated Application Scenarios for 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide


Medicinal Chemistry: A Screening Library Building Block for Proprietary Drug Discovery

This compound is best suited as a component of a proprietary screening library where its activity will be determined in-house against novel biological targets. Its value is as a structurally unique benzimidazole amide with distinct halogen and alkyl substitution, which is useful for exploring structure-activity relationships (SAR) in a hit-to-lead program . The lack of public data means its activity profile is unknown, making it a blank-slate probe for discovering new chemical matter.

Chemical Biology: A Probe for Target Deconvolution Studies

The compound's specific combination of functional groups (4-chlorobenzamide, ethyl linker, 1-propylbenzimidazole) can serve as a chemical probe to identify novel protein targets via affinity-based proteomics, assuming activity is first identified in phenotypic screens . Its use is contingent on first establishing biological activity through internal research.

Analytical Chemistry: A Reference Standard for Method Development

Due to its distinct chemical structure and the availability of commercial batches at specified purities (e.g., 95%+), this compound can be utilized as a reference standard for developing or calibrating analytical methods like HPLC or LC-MS . The key procurement requirement is to source a batch with a documented purity profile and to use the Certificate of Analysis to validate its suitability as a standard.

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